2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 3-methylphenyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 3-methylphenylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where 3-methylphenylpiperazine reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate in an anhydrous solvent like xylene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperazine moiety.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are often employed to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing acetylcholinesterase inhibitors, which are potential treatments for Alzheimer’s disease.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound is similar in structure but lacks the methyl group on the phenyl ring.
2-(1-Piperazinyl)pyrimidine: Another related compound, differing by the absence of the phenyl substitution.
Uniqueness
2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 3-methylphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity and selectivity for certain biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C15H18N4 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H18N4/c1-13-4-2-5-14(12-13)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
VLFVYZNEXRJDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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